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Introduction The t(4;11)(q21;923) chromosomal translocation results in the MLL-AF4 (KMT2A-
AFF1) fusion protein, a key driver of high-risk pro-B acute lymphoblastic leukemia (ALL),
particularly in infants.[1][2] This oncoprotein aberrantly regulates gene expression by recruiting
transcriptional machinery, such as the super elongation complex (SEC) and the histone
methyltransferase DOTLL, to target genes like HOXA9 and BCL-2, promoting leukemogenesis.
[1][3][4][5] High-quality antibodies specific to the MLL-AF4 fusion protein are critical tools for
elucidating its pathological mechanisms, developing diagnostic assays, and exploring targeted
therapeutic strategies.

This document provides detailed protocols for the generation of monoclonal antibodies against
the MLL-AF4 fusion protein using hybridoma technology. It includes procedures for antigen
design, immunization, hybridoma screening, and antibody characterization.

Section 1: Antigen Design and Preparation

A critical first step in generating specific antibodies is the design and production of a high-
guality immunogen. As MLL-AF4 is an intracellular protein, a recombinant protein fragment is a
suitable antigen. To ensure specificity for the fusion protein, the immunogen should ideally
encompass the unique junction between MLL and AF4 or a region of AF4 not homologous to
other common proteins.

Protocol 1: Recombinant Antigen Production
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e Antigen Selection:

o Strategy: Express a fragment of the human AF4 portion of the fusion protein as a
recombinant protein. A previously successful approach used amino acids 782-979 of
human AF4.[6][7] This region is downstream of the fusion breakpoint and is specific to the
AF4 component.

o Construct Design: Clone the cDNA sequence corresponding to the selected AF4 fragment
into a bacterial expression vector (e.g., pGEX or pET series) containing an affinity tag
(e.g., Glutathione S-transferase (GST) or 6x-His). This tag will facilitate purification.

e Expression in E. coli:
o Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

o Grow a 1 L culture at 37°C in LB broth with the appropriate antibiotic to an OD600 of 0.6-
0.8.

o Induce protein expression by adding Isopropyl -D-1-thiogalactopyranoside (IPTG) to a
final concentration of 0.1-1.0 mM.

o Incubate the culture for an additional 3-4 hours at 30°C or overnight at 16-18°C to improve
protein solubility.

e Purification:

o

Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

o Resuspend the cell pellet in lysis buffer (e.g., PBS with 1% Triton X-100, lysozyme, and
protease inhibitors).

o Lyse the cells by sonication on ice.

o Clarify the lysate by centrifugation (e.g., 12,000 x g for 30 minutes at 4°C) to remove
insoluble debris.

o Purify the recombinant protein from the supernatant using affinity chromatography (e.g.,
Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.qedbio.com/wp-content/uploads/pdf/34042.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2824033/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

proteins) according to the manufacturer's instructions.

o Elute the purified protein and dialyze against PBS to remove residual elution buffer
components.

e Quality Control:

o Assess protein purity and confirm the expected molecular weight using SDS-PAGE and
Coomassie blue staining. Purity should be >90%.[8]

o Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

o Confirm protein identity via Western blot using an anti-tag antibody or by mass
spectrometry.

Section 2: Monoclonal Antibody Generation via
Hybridoma Technology

Hybridoma technology involves immortalizing antibody-producing B cells by fusing them with
myeloma cells, enabling continuous production of a specific monoclonal antibody.[9][10][11]
Protocol 2: Immunization and Titer Monitoring

e Animal Selection: Use 4-5 female BALB/c mice, 6-8 weeks old.[12]

e Immunogen Preparation: For the primary immunization, emulsify the purified recombinant
antigen with Complete Freund's Adjuvant (CFA) at a 1:1 ratio. For subsequent booster
immunizations, use Incomplete Freund's Adjuvant (IFA).[13]

e Immunization Schedule: Follow a structured immunization protocol to elicit a strong immune
response. The total amount of antigen required for a 5-mouse protocol is approximately 2 mg
for immunization and 2 mg for screening.[8]
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o Antigen _ Injection
Procedure Day Description Adjuvant
Dose/Mouse Route
Collect 50-
100 pL of
Pre-immune blood for S
0 ] N/A N/A Tail Vein Nick
Bleed negative
control
serum.
Subcutaneou
Primary 1 Primary 50-100 pg[14] CEA s(SQ)/
Immunization injection. [15] Intraperitonea
[ (IP)
First booster
First Booster 21 o 50 pg[16] IFA SQ/IP
injection.
Second
Second
42 booster 50 pg[16] IFA SQ/IP
Booster L
injection.
Collect blood
Test Bleed 50 to test N/A N/A Tail Vein Nick
antibody titer.
Third booster
injection (if
Third Booster 62 needed 50 pg[16] IFA SQ/IP
based on
titer).
Final boost to
) ~80 (3 days stimulate B- None (in Intravenous
Final Boost ) 50 pg
pre-fusion) cell PBS) (IV)orIP
expansion.
 Titer Monitoring by ELISA:
© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.euromabnet.com/protocols/immunization.php
https://research.cuanschutz.edu/docs/librariesprovider148/orcs_documents/monoclonal-ab-protocol-updated-6-2020.doc?sfvrsn=e517f4b9_0
https://www.thermofisher.com/hk/en/home/life-science/antibodies/custom-antibodies/custom-antibody-production/custom-polyclonal-antibody-production/custom-mouse-polyclonal-antibody-production-protocols.html
https://www.thermofisher.com/hk/en/home/life-science/antibodies/custom-antibodies/custom-antibody-production/custom-polyclonal-antibody-production/custom-mouse-polyclonal-antibody-production-protocols.html
https://www.thermofisher.com/hk/en/home/life-science/antibodies/custom-antibodies/custom-antibody-production/custom-polyclonal-antibody-production/custom-mouse-polyclonal-antibody-production-protocols.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Coat a 96-well plate with the purified antigen (1-5 pg/mL) in a coating buffer overnight at
4°C.

o Wash the plate and block with 1% BSA in PBS.

o Add serial dilutions of the mouse serum (from pre-immune and test bleeds) and incubate.

o Wash and add a secondary antibody conjugated to HRP (e.g., anti-mouse 1gG-HRP).

o Wash and add a substrate (e.g., TMB). Stop the reaction and read the absorbance at 450
nm.

o A positive response is a high absorbance value from the test bleed serum compared to the
pre-immune serum. Select the mouse with the highest titer for fusion.

Protocol 3: Hybridoma Fusion and Screening

e Cell Preparation:

o Three days after the final boost, euthanize the selected mouse and aseptically harvest the
spleen.

o Prepare a single-cell suspension of splenocytes.

o Separately, culture SP2/0-Agl14 myeloma cells (which are HGPRT-negative) to the log
phase of growth.[10]

e Fusion:

o Mix the splenocytes and myeloma cells at a ratio of approximately 5:1.

o Fuse the cells by adding Polyethylene Glycol (PEG) dropwise, followed by gentle mixing.
[10][11]

e Selection of Hybridomas:

o Slowly dilute the cell fusion mixture with a serum-free medium and then plate the cells into
multiple 96-well plates in HAT selection medium (Hypoxanthine, Aminopterin, Thymidine).
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o Aminopterin blocks the de novo nucleotide synthesis pathway, killing the unfused myeloma
cells. Unfused splenocytes have a limited lifespan and will die naturally. Only hybridoma
cells (splenocyte-myeloma fusion) will survive by using the salvage pathway via the
splenocyte-derived HGPRT enzyme.[10]

» Screening for Antigen-Specific Hybridomas:

o After 10-14 days, screen the supernatants from wells with visible hybridoma colonies for
the presence of the desired antibody using the same ELISA protocol as for titer
monitoring.

o Expand the positive clones into larger culture vessels (e.g., 24-well plates).
Protocol 4: Cloning, Expansion, and Antibody Production
e Subcloning:

o Clone the positive hybridoma cultures by limiting dilution to ensure that the resulting cell
line is monoclonal (derived from a single parent cell).[9]

o Re-screen the subclones to confirm antibody production.
o Expansion and Cryopreservation:

o Expand the best-performing monoclonal hybridoma line.

o Cryopreserve vials of the cell line in liquid nitrogen for long-term storage.
e Antibody Production and Purification:

o Grow the hybridoma cells in larger-scale cultures (e.g., roller bottles or bioreactors). The
culture supernatant can yield 10-30 mg of monoclonal antibody per liter.[8]

o Purify the monoclonal antibody from the culture supernatant using Protein A or Protein G
affinity chromatography, depending on the antibody isotype.[8][17]

Section 3: Antibody Characterization and Validation
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Proper validation is essential to ensure the antibody is specific and functional for its intended
applications.

e ELISA: Confirm high-affinity binding to the MLL-AF4 recombinant antigen.

o Western Blotting: Test the antibody's ability to detect the MLL-AF4 fusion protein in cell
lysates from t(4;11)-positive leukemia cell lines (e.g., SEM, RS4;11). The expected size of
the MLL-AF4 protein is approximately 240 kDa.[18] No band should be detected in MLL-
AF4-negative cell lines (e.g., K562).

e Immunoprecipitation (IP): Verify that the antibody can pull down the MLL-AF4 protein from
cell lysates. The immunoprecipitated protein can be detected by Western blotting.[7]

 |sotyping: Determine the antibody's class and subclass (e.g., IgG1, IgG2a) using an
isotyping Kit.

Section 4: Signaling Pathway and Workflow

Diagrams

MLL-AF4 Oncogenic Signaling Pathway The MLL-AF4 fusion protein drives leukemogenesis by
aberrantly recruiting transcriptional elongation complexes to MLL target genes, leading to their
overexpression.
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Caption: MLL-AF4 recruits SEC and DOTL1L to activate target gene transcription.
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Monoclonal Antibody Production Workflow This diagram outlines the key stages of generating
monoclonal antibodies using hybridoma technology.

1. Antigen Preparation
(Recombinant MLL-AF4 fragment)

2. Mouse Immunization
(CFA/IFA Adjuvants)

3. Titer Monitoring
(ELISA)

4. Spleen & Myeloma
Cell Fusion (PEG)

5. Hybridoma Selection
(HAT Medium)

6. Screening
(ELISA)

7. Subcloning
(Limiting Dilution)
8. Expansion & Freezing

9. Antibody Production
& Purification

10. Antibody Validation
(WB, IP, ELISA)

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Caption: Workflow for generating MLL-AF4 monoclonal antibodies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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